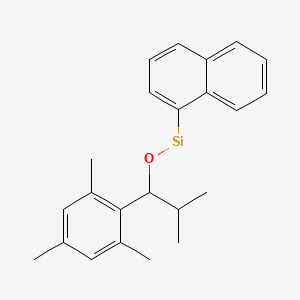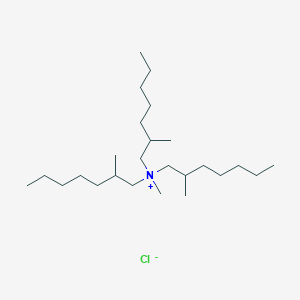
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride is a chemical compound known for its unique structure and properties. It is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are widely used in various industrial and scientific applications due to their surfactant properties and ability to act as phase transfer catalysts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylheptylamine with an alkyl halide, such as 1-chloroheptane, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The raw materials are fed into the reactor, and the reaction is monitored and controlled to maintain optimal conditions. The final product is then subjected to quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The products depend on the nucleophile used; for example, using sodium hydroxide can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membranes and as a surfactant in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride involves its interaction with cell membranes and other biological structures. The compound’s quaternary ammonium group allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property makes it effective as a disinfectant and in drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-N,N-dioctylammonium chloride
- N,N-Dimethyl-N,N-didecylammonium chloride
- N,N-Dimethyl-N,N-didodecylammonium chloride
Uniqueness
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride is unique due to its specific alkyl chain length and branching, which confer distinct surfactant properties and reactivity. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic interactions, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
64969-76-2 |
|---|---|
Molekularformel |
C25H54ClN |
Molekulargewicht |
404.2 g/mol |
IUPAC-Name |
methyl-tris(2-methylheptyl)azanium;chloride |
InChI |
InChI=1S/C25H54N.ClH/c1-8-11-14-17-23(4)20-26(7,21-24(5)18-15-12-9-2)22-25(6)19-16-13-10-3;/h23-25H,8-22H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VPGLEBSOGIEMPX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC(C)C[N+](C)(CC(C)CCCCC)CC(C)CCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


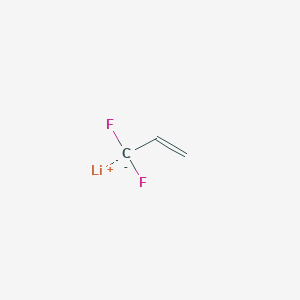


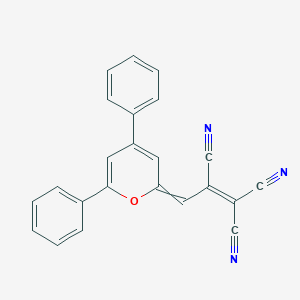

![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
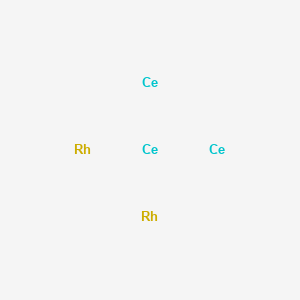
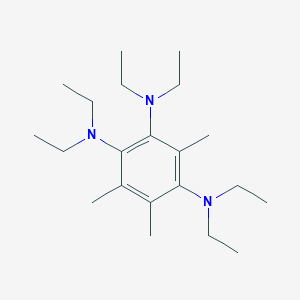
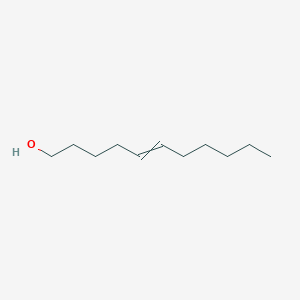
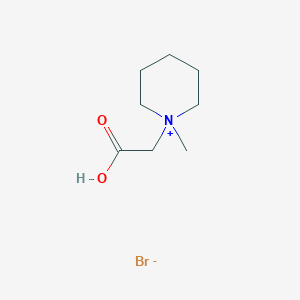
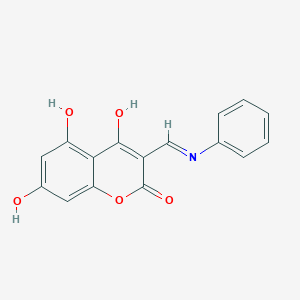
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)
